molecular formula C12H14O3 B2886148 2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone CAS No. 15121-83-2

2,2-bis(hydroxymethyl)-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B2886148
CAS No.: 15121-83-2
M. Wt: 206.241
InChI Key: XOCCGJHDPJDZPS-UHFFFAOYSA-N
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Description

The compound “2,2-bis(hydroxymethyl)butyric acid” is an organic compound with one carboxyl and two hydroxy groups . It’s a building block in organic synthesis .


Synthesis Analysis

New amino and carboxy derivatives of methyl 2,2-bis(hydroxymethyl)propionate have been synthesized as models of terminal fragments of hyperbranched polyester polyamines and polyesters .


Molecular Structure Analysis

The molecular formula of “2,2-Bis(hydroxymethyl)butyric acid” is C6H12O4 . The molecular weight is 148.157 Da .


Chemical Reactions Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation . This reaction is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical and Chemical Properties Analysis

The compound “2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol” is soluble in water (209.2 g/L), at 20°C and alcohol .

Scientific Research Applications

Organic Chemistry and Synthesis

  • Naphthalene diimides are used in the synthesis of complex organic molecules. For instance, in the oxidative coupling of N,N-dialkylanilines, a study demonstrated the use of naphthalene-1,8-diylbis(diphenylmethylium) as an effective organic oxidant (Saitoh, Yoshida, & Ichikawa, 2006).

Electrochromic Devices

  • Derivatives of naphthalene, such as ethylenedioxythiophene derivatized polynaphthalenes, have been explored as active materials in electrochromic devices. These materials exhibit good electrochromic properties and multi-electrochromic behaviors (Xu, Zhao, Yu, & Cui, 2013).

DNA Interaction and Alkylation

  • Naphthalene diimide derivatives have been developed as ligands and alkylating agents targeting specific DNA structures, like G-quadruplexes. These compounds selectively interact with and alkylate DNA, influencing its structure (Di Antonio et al., 2009).

Polymer Chemistry

  • Naphthalene-containing polymers have been synthesized for various applications. For example, novel poly(aryl ether ketone)s containing naphthylene moieties and amide linkages exhibit increased thermal stability and resistance to solvents (Cai, Chen, Yu, & Song, 2013).
  • Another study synthesized polyaspartimides containing a naphthalene unit in the polymer backbone, resulting in amorphous, solvent-resistant materials with high thermal stability (Wang & Hwang, 1996).

Energy Storage and Batteries

  • Naphthalene diimide-based polymers have been investigated as cathode materials for lithium-ion batteries. These materials demonstrate good capacity retention and structural stability during charge-discharge cycles (Zhang et al., 2017).

Safety and Hazards

The compound “2,2-Bis(hydroxymethyl)propionic acid” causes serious eye damage . It may cause respiratory irritation . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

The compound “2,2-bis(hydroxymethyl)propionic acid” has a wide variety of uses including production of hyperbranched polyesters, waterborne polyesters, waterbased alkyd resins, and aqueous epoxy resins . It has even found use in polyethylene terephthalate fiber production .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-7-12(8-14)6-5-9-3-1-2-4-10(9)11(12)15/h1-4,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCCGJHDPJDZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C21)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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